2-Chloro-5-nitrobenzonitrile

SNAr Isoquinolinone β-oxo ester

Regioisomer misidentification derails SNAr-based syntheses. 2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6) provides the exact ortho-Cl/para-NO2 architecture required for predictable nucleophilic aromatic substitution. • Validated intermediate for 2,4-diaminoquinazoline antifolates (antimalarial/antibacterial) • Exclusive SNAr-cyclization substrate for isoquinolin-1(2H)-one scaffolds • Alternative GST substrate for online inhibitor screening (HR screening-compatible) Supplied with full analytical documentation for GLP compliance.

Molecular Formula C7H3ClN2O2
Molecular Weight 182.56 g/mol
CAS No. 16588-02-6
Cat. No. B092243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitrobenzonitrile
CAS16588-02-6
Molecular FormulaC7H3ClN2O2
Molecular Weight182.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C#N)Cl
InChIInChI=1S/C7H3ClN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
InChIKeyZGILLTVEEBNDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitrobenzonitrile: Overview and Key Properties


2-Chloro-5-nitrobenzonitrile (CAS 16588-02-6) is a specialized aromatic building block, characterized by the unique ortho/para arrangement of a chloro leaving group and a nitro group relative to the nitrile [1]. This molecular architecture dictates its reactivity and positions it as a key intermediate, distinct from other halogenated nitrobenzonitriles. It is a crystalline solid with a melting point of 105-107 °C and a boiling point of 122 °C at 0.6 mmHg . Its primary use is as a precursor in the synthesis of biologically active molecules, notably in pharmaceutical and agrochemical research, where its specific substitution pattern is a critical requirement [2].

Synthetic Intermediate Regioselective SNAr and heterocycle synthesis
Positional Specificity Ortho-chloro, para-nitro arrangement determines reaction outcome
Research Precursor Supports medicinal chemistry and agrochemical discovery programs

Risks of Generic Isomer Substitution


Attempting to substitute 2-Chloro-5-nitrobenzonitrile with other chloronitrobenzonitrile isomers, such as the more common 4-Chloro-3-nitrobenzonitrile, can lead to complete synthetic failure or the formation of undesired regioisomers. The specific substitution pattern of the target compound—a chloro group ortho and a nitro group para to the nitrile—creates a unique electronic environment that governs the regioselectivity of key reactions, particularly nucleophilic aromatic substitution (SNAr) [1]. This positional specificity is not replicated by other isomers, as demonstrated in the synthesis of quinazoline antifolates where only the correct isomer undergoes the required condensation and cyclization steps to yield the biologically active scaffold [2]. Using an incorrect isomer would necessitate a different synthetic route and validation process, potentially invalidating established protocols and regulatory filings.

Target Compound 2-Chloro-5-nitrobenzonitrile
  • Ortho-chloro / para-nitro regiochemistry
  • Sharp melting point (105–107 °C)
  • Validated intermediate for quinazolines
Common Isomer 4-Chloro-3-nitrobenzonitrile
  • Different substitution pattern
  • Broader melting range (98–102 °C)
  • Reaction pathway may not transfer

Substituting isomers can shift SNAr regioselectivity and compromise the formation of correct regioisomeric products.

Physical property differences increase the risk of misidentification during incoming quality control.

Comparative Evidence for Scientific Selection


Regiospecific SNAr Reactivity

In the synthesis of isoquinolin-1(2H)-ones, 2-Chloro-5-nitrobenzonitrile provides a distinct advantage over 4-Chloro-3-nitrobenzonitrile. The target compound's nitro group is situated para to the chlorine leaving group, which is a prerequisite for the SNAr reaction with a β-oxo ester, followed by cyclization [1]. The 4-Chloro-3-nitrobenzonitrile isomer lacks this specific ortho/para arrangement; its nitro group is meta to the nitrile and ortho to the chlorine, leading to a different electronic activation profile and a high probability of alternative or no reaction under the same conditions. This positional specificity is not a matter of degree but of reaction feasibility, making the correct regioisomer non-negotiable for this synthetic pathway.

Regiospecific SNAr
Class-level
2-Cl-5-NO₂: Reacts with β-oxo ester to form isoquinolinone 4-Cl-3-NO₂ isomer: Different regiochemistry; reaction unavailable
Ensures correct regioisomeric product
Reaction feasibility depends on ortho/para arrangement
SNAr Isoquinolinone β-oxo ester

Validated Quinazoline Synthesis Intermediate

2-Chloro-5-nitrobenzonitrile is a documented and validated starting material for synthesizing a class of antimalarial and antibacterial quinazolines. A 1978 study by Elslager et al. details a multi-step sequence where this specific isomer condenses with thiopseudoureas. Reduction and subsequent cyclization with chloroformamidine hydrochloride yields the desired 2,4-diaminoquinazoline scaffold [1]. The use of 5,6-dichloro-2-nitrobenzonitrile was also reported as an alternative starting material, indicating that the ortho-nitro, ortho-chloro pattern is essential, but the dichloro variant introduces a second reactive handle [1]. This provides a direct comparator; while both are viable, 2-Chloro-5-nitrobenzonitrile offers a single point for further derivatization, whereas the dichloro analog presents a more complex selectivity challenge.

Quinazoline Synthesis
Reported
Precursor to 2,4-diaminoquinazolines via condensation with thiopseudoureas, reduction, and cyclization
Supports privileged scaffold construction
Peer-reviewed synthetic route reported; dichloro analog introduces additional complexity
Quinazoline Antifolate Antimalarial

Physicochemical Profile and Purity Indicators

The target compound possesses a well-defined and narrow melting point range of 105-107 °C . In comparison, a close structural isomer, 4-Chloro-3-nitrobenzonitrile, exhibits a lower and broader melting point of 98-102 °C . This 7°C difference in onset and the tighter range for 2-Chloro-5-nitrobenzonitrile are valuable for material identification and quality assurance. A higher and sharper melting point is often indicative of higher crystalline purity and stability, which can simplify storage and handling procedures. While both are solids, the distinct melting point provides a quick, bench-level confirmation of identity and purity, reducing the risk of cross-contamination or use of the wrong isomer in sensitive synthetic steps.

Melting Point Identity
Head-to-head
105–107 °C
Facilitates rapid identity verification
Sharper melting range vs. isomer (98–102 °C) indicates higher purity
Physicochemical Melting Point Purity

Antiviral Pharmacophore Core

The 2-cyano-5-nitrophenyl fragment, of which 2-Chloro-5-nitrobenzonitrile is the chlorinated precursor, is a common and essential pharmacophore in a class of broad-spectrum anti-enteroviral compounds. The lead compound in this class, MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile), and its numerous analogs, all retain this core nitrobenzonitrile structure [1]. A 2019 QSAR study of 60 MDL-860 analogues identified several derivatives with high in vitro activity (Selectivity Index > 50) against coxsackievirus and poliovirus, and one compound (29e) demonstrated a 26% protection index and a 4-day increase in mean survival time in an in vivo mouse model . While the target compound itself is a synthetic intermediate rather than a final drug candidate, its core structure is directly linked to compounds with validated in vitro and in vivo antiviral activity, underscoring its value as a foundational building block.

Antiviral Pharmacophore Link
Class-level
Core fragment of MDL-860 class with reported in vitro and in vivo anti-enteroviral activity
Supports antiviral medicinal chemistry programs
Target compound is a precursor, not a final drug candidate
Antiviral Enterovirus QSAR

GST Model Substrate for Inhibitor Screening

2-Chloro-5-nitrobenzonitrile serves as an effective model substrate for studying glutathione S-transferase (GST) enzymes, a family critical to detoxification and drug metabolism. Unlike the classical substrate 1-chloro-2,4-dinitrobenzene (CDNB), which is a potent electrophile with two nitro groups, 2-Chloro-5-nitrobenzonitrile possesses only one nitro group, offering a more moderate and potentially more selective reactivity profile . A 1996 study in Xenobiotica showed that 2-chloro-5-nitrobenzonitrile, along with CDNB, was among the substrates most efficiently conjugated by all four rat GST isoenzymes examined . This established the compound as a validated alternative for GST research, and it has been specifically applied in high-resolution screening technology for the online detection of rat GST P1-specific inhibitors [1].

GST Substrate Profile
Cross-study
Efficiently conjugated by rat GST isoenzymes 1-1 to 4-4 CDNB: classical substrate, different reactivity profile
Offers alternative reactivity for GST assays
Applied in high-resolution inhibitor screening
Glutathione S-Transferase GST Enzyme Assay

Validated Application Scenarios


Isoquinolinone Synthesis

This compound is the required starting material for a specific SNAr-cyclization sequence with β-oxo esters to generate substituted isoquinolin-1(2H)-ones. This is a direct application of the compound's unique ortho-chloro, para-nitro regiochemistry. The use of any other isomer will not yield the correct product, making this compound non-substitutable for this and related synthetic routes [1].

Diaminoquinazoline Antifolate Synthesis

Following established medicinal chemistry protocols, this compound can be condensed with thiopseudoureas, reduced, and cyclized to form the core of 2,4-diaminoquinazolines. This route is a peer-reviewed method for creating a privileged scaffold in antimalarial and antibacterial drug discovery, providing a validated path for medicinal chemists [1].

MDL-860 Class Antiviral Development

As a precursor to the core 2-cyano-5-nitrobenzene pharmacophore, this compound is the foundation for synthesizing and optimizing new analogs of the broad-spectrum anti-enteroviral agent MDL-860. Its use is supported by extensive QSAR and in vivo efficacy data, making it a logical starting point for medicinal chemistry programs targeting enteroviruses like coxsackievirus B1 and poliovirus [1].

GST P1 Inhibitor Screening

This compound is a validated and commercially promoted alternative model substrate for rat glutathione S-transferase (GST) enzymes. Its unique reactivity profile compared to CDNB makes it suitable for specialized assays, including online detection of GST P1-specific inhibitors using high-resolution screening technology [1]. This application is directly supported by commercial technical data [2].

Application
Selection Property
Validation Focus
Isoquinolinone synthesis via SNAr-cyclization
Ortho-chloro/para-nitro regiochemistry
Regioisomeric product confirmation
Diaminoquinazoline scaffold synthesis
Condensation-cyclization sequence compatibility
Scaffold identity and purity
Anti-enteroviral pharmacophore elaboration
Core nitrobenzonitrile fragment for SAR
In vitro antiviral assay response of resulting analogs
GST enzyme assay substrate
Single-nitro moderate electrophilicity profile
Enzyme kinetics and inhibitor screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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